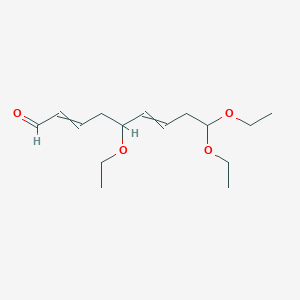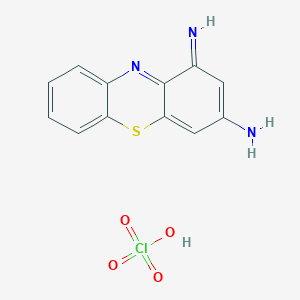
(2-Phenylethene-1,1-diyl)bis(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylethene-1,1-diyl)bis(trimethylstannane): is an organotin compound that features a phenylethene backbone with two trimethylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. For instance, the reaction between (2-phenylethene-1,1-diyl)dibromide and trimethylstannane in the presence of a palladium catalyst can yield (2-Phenylethene-1,1-diyl)bis(trimethylstannane) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products:
Oxidation: Organotin oxides.
Substitution: Various substituted organotin compounds.
Coupling Reactions: More complex organotin polymers or oligomers.
科学的研究の応用
Chemistry: In chemistry, (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is used as a building block for the synthesis of more complex organotin compounds. It is also employed in the study of organometallic reaction mechanisms .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity, particularly in the development of organotin-based drugs.
Industry: In industry, this compound can be used in the production of polymers and materials with specific electronic properties. It is also of interest in the field of materials science for the development of new materials with unique properties .
作用機序
The mechanism of action of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) primarily involves its ability to participate in various organometallic reactions. The trimethylstannane groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The phenylethene backbone provides a stable framework that can undergo further functionalization .
類似化合物との比較
(2,5-Bis(trimethylstannyl)thiophene): This compound features a thiophene ring with two trimethylstannane groups and is used in similar coupling reactions.
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound has a more complex structure with multiple aromatic rings and is used in the synthesis of low bandgap polymers.
Uniqueness: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenylethene backbone, which provides a different electronic environment compared to thiophene or indaceno-based compounds. This uniqueness can lead to different reactivity and properties, making it a valuable compound in organometallic chemistry .
特性
CAS番号 |
78338-47-3 |
|---|---|
分子式 |
C14H24Sn2 |
分子量 |
429.8 g/mol |
IUPAC名 |
trimethyl-(2-phenyl-1-trimethylstannylethenyl)stannane |
InChI |
InChI=1S/C8H6.6CH3.2Sn/c1-2-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;; |
InChIキー |
FTJZQIJQIMKCSG-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=CC1=CC=CC=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)







![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
